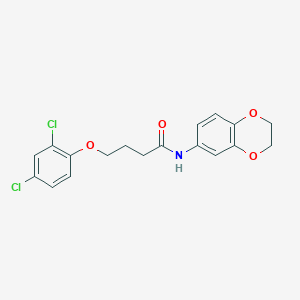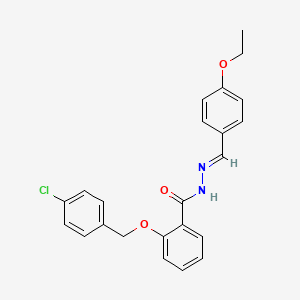
N',N'-Diethyl-N-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine is a complex organic compound with the molecular formula C19H25N3S. This compound is known for its unique structure, which includes a quinoline ring fused with a thienyl group and an ethanediamine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine typically involves multi-step organic reactions. One common method involves the reaction of 2-(2-thienyl)-4-quinolinecarboxaldehyde with N,N-diethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine is utilized in various fields of scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Employed in the synthesis of advanced materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of N1,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The quinoline ring is known to interact with nucleic acids, potentially affecting gene expression and protein synthesis. The thienyl group may enhance its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~1~-diethyl-N~2~-[2-(4-ethylphenyl)-4-quinolinyl]-1,2-ethanediamine
- N~1~,N~1~-diethyl-N~2~-[2-(4-methyl-1,3-thiazol-2-yl)-4-quinolinyl]-1,2-ethanediamine
- N~1~,N~1~-diethyl-N~2~-[2-(4-methoxyphenyl)-4-quinolinyl]-1,2-ethanediamine
Uniqueness
N~1~,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and binding affinity, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C19H23N3S |
|---|---|
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(2-thiophen-2-ylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H23N3S/c1-3-22(4-2)12-11-20-17-14-18(19-10-7-13-23-19)21-16-9-6-5-8-15(16)17/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
OTMRNEAGIPQZIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)

![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)






![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)
